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Compound of Interest

Compound Name: 2-Bromo-4-chloropyridine

Cat. No.: B1272041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-4-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) data, along with standardized experimental protocols for

their acquisition. This document is intended to serve as a valuable resource for the

characterization and quality control of this important heterocyclic compound.

Spectroscopic Data Summary
The following tables summarize the anticipated quantitative spectroscopic data for 2-Bromo-4-
chloropyridine. This data is compiled from analogous compounds and predictive models,

providing a reliable reference for experimental verification.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Bromo-4-chloropyridine (500 MHz,

CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.35 d ~5.2 H-6

~7.55 d ~1.8 H-3

~7.30 dd ~5.2, ~1.8 H-5

Note: Predicted values are based on spectral data of similar substituted pyridines.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-4-chloropyridine (125 MHz,

CDCl₃)

Chemical Shift (δ) ppm Assignment

~151.0 C-6

~145.0 C-2

~142.0 C-4

~129.0 C-5

~125.0 C-3

Note: Predicted values are based on spectral data of similar substituted pyridines.

Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data for 2-Bromo-4-chloropyridine
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m/z Relative Intensity (%) Assignment

191/193/195 Major [M]⁺ (Molecular Ion)

112/114 Moderate [M - Br]⁺

156 Minor [M - Cl]⁺

77 Minor [C₅H₃N]⁺

Note: The isotopic pattern for the molecular ion is due to the presence of Bromine (⁷⁹Br/⁸¹Br)

and Chlorine (³⁵Cl/³⁷Cl) isotopes.

IR (Infrared) Spectroscopy Data
Table 4: Predicted IR Absorption Bands for 2-Bromo-4-chloropyridine

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3100-3000 Medium C-H stretch (aromatic)

~1580-1550 Strong
C=C/C=N stretch (aromatic

ring)

~1450 Strong
C=C/C=N stretch (aromatic

ring)

~1100 Medium C-H in-plane bend

~850 Strong C-H out-of-plane bend

~1050 Strong C-Cl stretch

~650 Medium C-Br stretch

Note: Predicted values are based on characteristic absorption frequencies for substituted

pyridines.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-4-chloropyridine in 0.6-

0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

Acquire the spectrum at a probe temperature of 298 K.

Use a spectral width of 16 ppm centered at approximately 6 ppm.

Employ a 30-degree pulse width with a relaxation delay of 1 second.

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Use a spectral width of 250 ppm centered at approximately 125 ppm.

Employ a 30-degree pulse width with a relaxation delay of 2 seconds.

Accumulate 1024 scans.

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier

transform, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

Sample Introduction: Introduce a dilute solution of 2-Bromo-4-chloropyridine in methanol

into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Employ Electron Ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range of m/z 50-300.

Data Acquisition: Acquire the mass spectrum in full scan mode.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the

isotopic distribution patterns to confirm the presence of bromine and chlorine.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: As 2-Bromo-4-chloropyridine is a low-melting solid, a thin film can be

prepared by melting a small amount of the sample between two potassium bromide (KBr)

plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a

small amount of the solid sample placed directly on the crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Co-add 16 scans to improve the signal-to-noise ratio.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound such as 2-Bromo-4-chloropyridine.

Workflow for Spectroscopic Identification of 2-Bromo-4-chloropyridine
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Caption: A flowchart illustrating the process of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data Analysis of 2-Bromo-4-
chloropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272041#spectroscopic-data-for-2-bromo-4-
chloropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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